An In-depth Technical Guide to 2-Nitroethane-1-sulfonyl chloride: Synthesis and Properties
An In-depth Technical Guide to 2-Nitroethane-1-sulfonyl chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitroethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride functionalized with a nitro group. While not extensively documented in current literature, its structure suggests potential applications as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of both a highly reactive sulfonyl chloride moiety and a nitro group offers unique opportunities for orthogonal functionalization and the introduction of the nitroalkane motif, a known pharmacophore, into target structures. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and anticipated reactivity of 2-Nitroethane-1-sulfonyl chloride, offering a valuable resource for researchers interested in exploring its synthetic utility.
Proposed Synthesis
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of S-(2-nitroethyl)isothiouronium chloride
This procedure is adapted from standard methods for the preparation of S-alkylisothiouronium salts.[1][2][3][4]
-
Materials:
-
2-Chloro-1-nitroethane (or 2-bromo-1-nitroethane)
-
Thiourea
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-chloro-1-nitroethane and thiourea in ethanol.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the S-(2-nitroethyl)isothiouronium chloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
-
Step 2: Oxidative Chlorination to 2-Nitroethane-1-sulfonyl chloride
This protocol is based on the oxidative chlorination of S-alkylisothiouronium salts using N-chlorosuccinimide (NCS), a safe and effective method for sulfonyl chloride synthesis.[1][2][5]
-
Materials:
-
S-(2-nitroethyl)isothiouronium chloride
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
2 M Hydrochloric acid
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend N-chlorosuccinimide (4 equivalents) in acetonitrile.
-
Cool the suspension in an ice-water bath and add 2 M hydrochloric acid.
-
Slowly add the S-(2-nitroethyl)isothiouronium chloride (1 equivalent) portion-wise, maintaining the internal temperature below 30°C.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water, which will precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-Nitroethane-1-sulfonyl chloride. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Physicochemical and Spectroscopic Properties
As experimental data for 2-Nitroethane-1-sulfonyl chloride is not available, the following properties are predicted based on its chemical structure and data from computational models.[6]
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂H₄ClNO₄S |
| Molecular Weight | 173.58 g/mol |
| Monoisotopic Mass | 172.95496 Da |
| XlogP (predicted) | 0.2 |
| Physical State | Predicted to be a liquid or low-melting solid |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Two triplets corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the sulfonyl chloride will be further downfield than the methylene group adjacent to the nitro group. |
| ¹³C NMR | Two signals corresponding to the two methylene carbons. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹), and strong bands for the asymmetric and symmetric stretching of the nitro group (around 1550 and 1370 cm⁻¹).[7] |
Reactivity and Potential Applications
General Reactivity
2-Nitroethane-1-sulfonyl chloride is expected to exhibit the characteristic reactivity of aliphatic sulfonyl chlorides. The sulfonyl chloride group is a highly reactive electrophile and a good leaving group, making it susceptible to nucleophilic attack.[8][9]
-
Reaction with Nucleophiles: It is anticipated to react readily with a variety of nucleophiles, including:
-
Amines: to form sulfonamides.
-
Alcohols: to form sulfonate esters.
-
Water: leading to hydrolysis to the corresponding sulfonic acid.[10]
-
Thiols: to form thiosulfonates.
-
The presence of the electron-withdrawing nitro group on the β-carbon may influence the reactivity of the sulfonyl chloride, though significant electronic effects transmitted through a saturated carbon chain are generally modest.
Potential Applications in Drug Development and Organic Synthesis
The bifunctional nature of 2-Nitroethane-1-sulfonyl chloride makes it a potentially valuable synthetic intermediate.
-
Introduction of the Nitroalkane Moiety: Nitroalkanes are versatile precursors in organic synthesis and are found in a number of biologically active compounds.[11][12][13] This reagent could serve as a means to introduce the 2-nitroethylsulfonyl group into molecules.
-
Fukuyama-Mitsunobu Reaction Analogue: Aromatic nitrobenzenesulfonyl chlorides are key reagents in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[14][15][16][17] While aliphatic sulfonyl chlorides are not typically used in this context, the chemistry of 2-Nitroethane-1-sulfonyl chloride in similar transformations could be an interesting area of investigation.
-
Click Chemistry: The sulfonyl chloride can be converted to a sulfonyl azide, a precursor for the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, a powerful tool in drug discovery and chemical biology.
Visualizations
Proposed Synthetic Workflow
References
- 1. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. PubChemLite - 2-nitroethane-1-sulfonyl chloride (C2H4ClNO4S) [pubchemlite.lcsb.uni.lu]
- 7. acdlabs.com [acdlabs.com]
- 8. fiveable.me [fiveable.me]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cphi-online.com [cphi-online.com]
- 12. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.google.cn [books.google.cn]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
